2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde
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Overview
Description
2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde is a complex organic compound belonging to the class of pyridinecarboxaldehydes This compound is characterized by the presence of difluoromethyl, hydroxy, and trifluoromethyl groups attached to a pyridine ring, along with a carboxaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde typically involves multi-step organic reactions. One common method includes the introduction of the difluoromethyl and trifluoromethyl groups onto a pyridine ring, followed by the addition of a hydroxy group and the formation of the carboxaldehyde functional group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow chemistry and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxaldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxaldehyde group may produce alcohols.
Scientific Research Applications
2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxy and carboxaldehyde groups may also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-5-carboxaldehyde: Similar structure but lacks the difluoromethyl and hydroxy groups.
3-Hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde: Similar structure but lacks the difluoromethyl group.
2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxaldehyde: Similar structure but lacks the hydroxy group.
Uniqueness
The unique combination of difluoromethyl, hydroxy, and trifluoromethyl groups in 2-(Difluoromethyl)-3-hydroxy-4-(trifluoromethyl)pyridine-5-carboxaldehyde imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role in the desired chemical or biological activity.
Properties
Molecular Formula |
C8H4F5NO2 |
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Molecular Weight |
241.11 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-hydroxy-4-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10)5-6(16)4(8(11,12)13)3(2-15)1-14-5/h1-2,7,16H |
InChI Key |
JLQSLLBCRTVZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)C(F)F)O)C(F)(F)F)C=O |
Origin of Product |
United States |
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